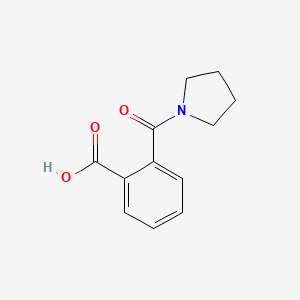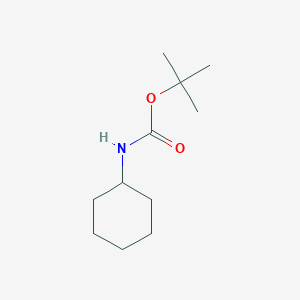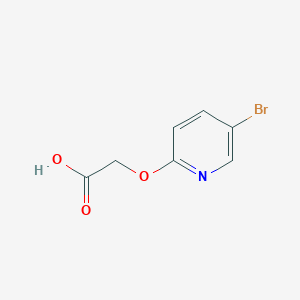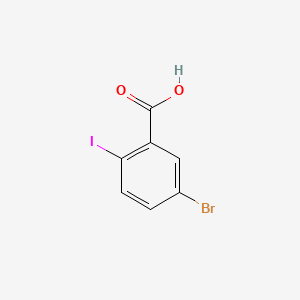
2-オキソシクロオクタン-1-カルボン酸メチル
説明
Methyl 2-oxocyclooctane-1-carboxylate (MOC) is an important chemical compound that has many uses in scientific research and experimentation. It is an organic molecule that is composed of a single carbon atom, two oxygen atoms, and one hydrogen atom. It is a colorless solid at room temperature and has a low melting point of -21.4°C. MOC has a wide range of applications in the laboratory, from synthesis to analysis. It is also used in the production of pharmaceuticals, cosmetics, and food additives.
科学的研究の応用
農業: 作物保護と生育調節
農業において、2-オキソシクロオクタン-1-カルボン酸メチルは、農薬の合成のための前駆体として役立ちます 。その構造は、特定の作用機序を持つ殺虫剤や除草剤を作成するために操作することができ、持続可能な農業慣行と作物の収量増加に貢献します。
材料科学: ポリマー合成
この化合物は、特にポリマー合成における材料科学における可能性が注目されています 。これは、柔軟性、耐久性、または生分解性の向上など、独自の特性を持つ新しいポリマー材料を開発するために使用できます。これらの特性は、さまざまな産業用途にとって不可欠です。
環境への影響: 環境に優しい代替品
2-オキソシクロオクタン-1-カルボン酸メチルの環境への影響は、特に有害な化学物質の環境に優しい代替品の開発において興味深い分野です 。研究は、その生分解性とさまざまな産業におけるグリーン溶媒としての可能性に焦点を当てることができます。
エネルギー生産: バイオ燃料成分
最後に、2-オキソシクロオクタン-1-カルボン酸メチルは、特にバイオ燃料成分としてのエネルギー生産における役割が、研究のためのエキサイティングな道です 。その化学構造は、エネルギー出力の向上と排出量の削減のために最適化でき、よりクリーンなエネルギーソリューションに貢献します。
特性
IUPAC Name |
methyl 2-oxocyclooctane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAADEEISKNEKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280884 | |
| Record name | methyl 2-oxocyclooctane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5452-73-3 | |
| Record name | 5452-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-oxocyclooctane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)








![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)



